5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate
Description
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate (CAS: 101533-70-4) is a triflate ester derivative of a partially hydrogenated naphthalene system. The trifluoromethanesulfonate (triflate) group is a highly reactive leaving group, making this compound valuable in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds . Its tetrahydronaphthalene core imparts unique steric and electronic properties, distinguishing it from simpler aryl triflates.
Properties
CAS No. |
101533-70-4 |
|---|---|
Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
InChI Key |
NZJDTIFBIVYXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Coupling reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted tetrahydronaphthalenes.
Coupling reactions: The major products are biaryl compounds formed through the coupling of the tetrahydronaphthalen-1-yl group with the aryl or vinyl group of the boronic acid.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and structurally similar triflates:
Key Observations:
- Substitution Position: The 1-yl position in the target compound vs.
- Substituent Effects: Methyl groups in 5,5,8,8-tetramethyl-tetrahydronaphthalen-2-yl triflate may improve solubility in nonpolar solvents or stabilize intermediates, as evidenced by its 85% synthetic yield . In contrast, electron-withdrawing groups (e.g., methylsulfonyl in 57728-94-6) enhance electrophilicity, accelerating nucleophilic substitution .
Comparison with Precursor Alcohols
lists (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS: 35106-82-2) and analogs with similarity scores of 0.92. These alcohols are structurally related but lack the triflate group. Key differences include:
- Reactivity: The methanol derivatives are less reactive in cross-coupling due to the absence of a leaving group.
- Synthetic Utility : Triflates are typically synthesized from alcohols via esterification with triflic anhydride, suggesting these alcohols are direct precursors .
Biological Activity
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate (CAS Number: 13496051) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₁F₃O₃S
- Molecular Weight : 284.26 g/mol
- Structure : The compound features a tetrahydronaphthalene moiety with a trifluoromethanesulfonate group, which enhances its reactivity and solubility in organic solvents.
The biological activity of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate primarily stems from its ability to act as a sulfonate ester. This allows it to participate in nucleophilic substitutions and other chemical reactions that can modify biological molecules such as proteins and nucleic acids.
Anticancer Properties
Recent studies have indicated that compounds similar to 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:
- Histone Demethylase Inhibition : Research has shown that sulfonate esters can inhibit histone demethylases, enzymes crucial for epigenetic regulation in cancer cells. This inhibition leads to altered gene expression profiles that can suppress tumor growth .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of tetrahydronaphthalene may possess neuroprotective effects. They potentially modulate neurotransmitter systems and protect against neurodegenerative conditions by:
- Reducing Oxidative Stress : By scavenging free radicals and reducing oxidative damage in neuronal cells.
- Modulating Neurotransmitter Release : Influencing the release of neurotransmitters such as dopamine and serotonin.
Study 1: Inhibition of Histone Demethylases
A study published in Nature identified the efficacy of sulfonate esters like 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate in inhibiting histone demethylases. The results demonstrated a significant reduction in cancer cell viability when treated with this compound compared to controls .
Study 2: Neuroprotective Properties
In vitro studies conducted on neuronal cell lines showed that tetrahydronaphthalene derivatives could significantly reduce cell death induced by oxidative stress. The treatment led to increased cell survival rates by up to 40% compared to untreated cells .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
